(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride
Description
(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride (CAS No. 1810069-86-3) is a primary amine derivative featuring a 1-methyl-substituted indazole core with a methanamine group at the 7-position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.67 g/mol . This compound is of interest in medicinal chemistry and drug discovery due to the indazole scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and CNS-targeting agents.
Properties
IUPAC Name |
(1-methylindazol-7-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGATNIOZZWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2CN)C=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810069-86-3 | |
| Record name | 1H-Indazole-7-methanamine, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindazole and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The reaction mixture is typically heated to promote the reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Cytotoxic Effects
Recent studies have demonstrated that (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride exhibits cytotoxic effects against various cancer cell lines, including the NCI-H460 lung cancer cell line. The compound's mechanism of action involves binding to enzymes or receptors, modulating their activity, which may lead to apoptosis in cancer cells.
Antimicrobial Properties
This compound is also under investigation for its potential antimicrobial properties . Preliminary data suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for further development in treating infectious diseases.
Polymer Development
In material science, this compound is being explored as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymer matrices, which are essential for applications in coatings and composites.
Nanotechnology
The compound's ability to form stable complexes with metal ions has implications in nanotechnology, particularly in the synthesis of metal nanoparticles for catalysis and drug delivery systems.
Mechanistic Insights
Research into the pharmacological mechanisms of this compound indicates that it may influence key metabolic pathways by interacting with specific enzymes involved in cellular metabolism. This interaction can lead to alterations in metabolic flux and the production of critical metabolites .
Case Study 1: Cancer Cell Line Testing
A study evaluated the effects of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in lung cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains. The results showed significant inhibition of bacterial growth at certain concentrations, indicating its potential as a new antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Applications |
|---|---|---|
| (1H-indol-7-yl)methanamine hydrochloride | Contains an indole ring structure | Antidepressant properties |
| (1-Methyl-1H-indazole-3-carboxamide | Another indazole derivative with different functional groups | Potential anti-inflammatory effects |
The distinct substitution pattern and functional groups of this compound confer unique chemical and biological properties compared to its analogs.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole-Based Derivatives
(1H-Indazol-5-yl)methanamine Hydrochloride (CAS 61272-71-7)
- Structural Differences : Methanamine group at the 5-position instead of 7; lacks the 1-methyl substitution.
- Molecular Weight : Similar to the target compound (~197–200 g/mol) .
- Functional Impact: Positional isomerism may alter binding affinity in biological targets.
(1-Methyl-1H-indazol-6-yl)methanamine Hydrochloride (CAS 1357945-57-3)
- Structural Differences : Methanamine at the 6-position vs. 7-position.
- Purity : 95% (Combi-Blocks) .
- Applications : Used as a building block in drug discovery. The 6-position may influence solubility and metabolic stability compared to the 7-substituted analog .
(2-Methylindazol-7-yl)methanamine Hydrochloride (CAS 1788054-80-7)
- Structural Differences : Methyl group at the 2-position (2H-indazole) instead of 1-position.
3-Amino-1H-indazole-7-carbonitrile (CAS 267413-25-2)
Heterocyclic Analogs with Methanamine Substituents
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)
- Core Structure : Thiazole instead of indazole.
- Molecular Weight : 261.17 g/mol .
- Physical Properties : Higher melting point (268°C ) compared to indazole derivatives, likely due to increased rigidity from the thiazole ring .
- Applications : Thiazole derivatives are common in antimicrobial and anticancer agents.
(1H-Benzo[d]imidazol-7-yl)methanamine (CAS 64574-24-9)
- Core Structure : Benzimidazole instead of indazole.
- Molecular Weight : 147.18 g/mol .
- Predicted Properties : Lower boiling point (432.8°C predicted) and density (1.278 g/cm³) compared to the target compound, reflecting differences in aromatic system polarity .
(1H-Imidazol-2-yl)methanamine Hydrochloride (CAS 1739-84-0)
Tabulated Comparison of Key Properties
Biological Activity
(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride is a derivative of indazole, a bicyclic heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies.
- Molecular Formula : C9H12ClN3
- Appearance : White to yellow solid
- Classification : Indazole derivative
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against the NCI-H460 lung cancer cell line, with studies revealing an IC50 value that suggests effective inhibition of cell proliferation.
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase, which is critical for preventing cancer cell division .
- Microtubule Destabilization : Similar to colchicine, it may inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound is being investigated for its antimicrobial properties . Preliminary findings suggest that it may exhibit activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes relevant analogs:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| (1H-indol-7-yl)methanamine hydrochloride | Contains an indole ring structure | Anticancer activity |
| (1-Methyl-1H-indazole-3-carboxamide | Another indazole derivative | Antimicrobial and anticancer effects |
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various indazole derivatives, this compound was tested against HeLa and MCF-7 cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that this compound not only induces apoptosis but also enhances caspase activity in treated cells. This suggests that this compound could be a candidate for developing new anticancer therapies targeting microtubule dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
